
magnesium;octane;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium octane bromide is an organometallic compound that combines magnesium, octane, and bromide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound enhances its reactivity, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium octane bromide can be synthesized through the reaction of magnesium metal with octyl bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction typically involves the following steps:
Activation of Magnesium: Magnesium turnings are activated by washing with dilute acid and then drying.
Reaction with Octyl Bromide: The activated magnesium is then reacted with octyl bromide in the presence of an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of magnesium octane bromide follows similar principles but on a larger scale. The process involves:
Bulk Activation of Magnesium: Large quantities of magnesium are activated using mechanical or chemical methods.
Continuous Reaction Process: The reaction with octyl bromide is carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium octane bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Oxidation and Reduction: Participates in redox reactions, although less commonly.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous solvents.
Halides: Substitution reactions with alkyl or aryl halides.
Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Magnesium octane bromide has a wide range of applications in scientific research:
Chemistry: Used in organic synthesis to form complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of magnesium octane bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can:
Nucleophilic Attack: Attack electrophilic centers in carbonyl compounds, leading to the formation of alcohols.
Substitution: Replace halides in organic molecules, forming new carbon-carbon bonds.
Coordination Chemistry: Interact with other metal centers, influencing catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Bromide: A simpler compound with similar reactivity but lacks the octane group.
Magnesium Chloride: Another magnesium halide with different reactivity patterns.
Grignard Reagents: A broad class of compounds similar in structure and reactivity.
Uniqueness
Magnesium octane bromide is unique due to the presence of the octane group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of long-chain hydrocarbons and complex organic molecules.
Propiedades
IUPAC Name |
magnesium;octane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOQQIVFCFWSIU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
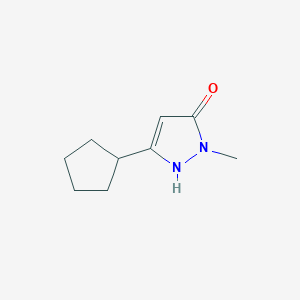
![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)

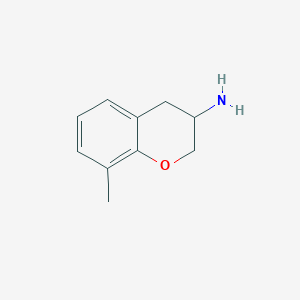
![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
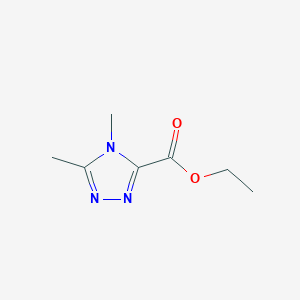
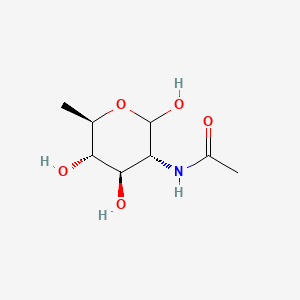

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)
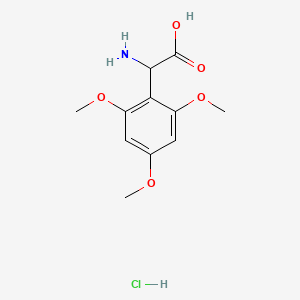

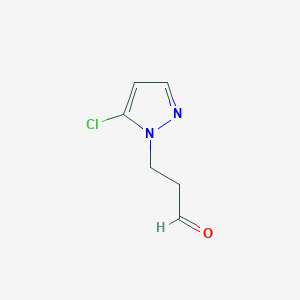
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
